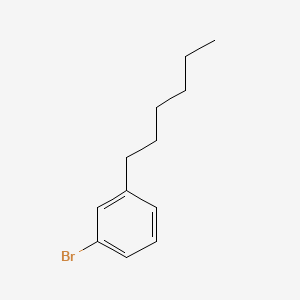

1-Bromo-3-hexylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-hexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h6,8-10H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUVRCRPECDFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028424 | |

| Record name | 1-Bromo-3-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38409-59-5 | |

| Record name | 1-Bromo-3-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-hexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to the Synthesis of 1-Bromo-3-hexylbenzene via Sandmeyer Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1-Bromo-3-hexylbenzene

In the landscape of modern pharmaceutical and materials science, the strategic synthesis of key intermediates is a cornerstone of innovation. This compound (CAS: 38409-59-5) emerges as a critical building block, valued for its utility in constructing complex molecular architectures.[1][2] Its structure, featuring a reactive bromine atom and a lipophilic hexyl chain on a benzene core, makes it a versatile precursor for cross-coupling reactions and nucleophilic substitutions—essential transformations in drug discovery.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from 3-hexylaniline, leveraging the classic and robust Sandmeyer reaction.[3][4] Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, ensuring a reproducible and scalable process.

Pillar 1: The Mechanistic Rationale

A profound understanding of the reaction mechanism is paramount for troubleshooting and optimization. The conversion of an aryl amine to an aryl halide via the Sandmeyer reaction is a two-stage process rooted in fundamental principles of organic chemistry.[5]

Stage 1: Diazotization of 3-Hexylaniline

The initial and most critical step is the quantitative conversion of the primary aromatic amine, 3-hexylaniline, into its corresponding aryl diazonium salt. This transformation is not a direct reaction but a carefully orchestrated sequence initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr).[6][7]

The process unfolds as follows:

-

Formation of the Electrophile: HBr protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (+N=O).[8][9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-hexylaniline attacks the nitrosonium ion.

-

Proton Transfer & Dehydration: A series of proton transfers and the eventual elimination of a water molecule yield the stable aryl diazonium ion ([Ar-N₂]⁺).[9]

Causality Behind Experimental Choices: This reaction is conducted at low temperatures (0–5 °C) for a crucial reason: aryl diazonium salts are thermally unstable.[6] Above this temperature range, they readily decompose, primarily through reaction with water, to form the undesired phenol byproduct (3-hexylphenol), severely impacting yield and purity.

Stage 2: Copper(I)-Catalyzed Bromination

The second stage is the core Sandmeyer reaction, where the diazonium group is replaced by a bromine atom, catalyzed by copper(I) bromide (CuBr).[4][6] This is a radical-nucleophilic aromatic substitution (SRNAr) mechanism, not a simple ionic displacement.[4]

The catalytic cycle involves:

-

Single-Electron Transfer (SET): A single electron is transferred from the copper(I) catalyst to the diazonium salt.[4][5]

-

Radical Formation & N₂ Evolution: This transfer reduces the diazonium ion, which rapidly decomposes by releasing a molecule of dinitrogen gas (N₂) to form an aryl radical. This step is thermodynamically favorable due to the formation of highly stable N₂ gas.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound, and regenerating the active copper(I) catalyst.[5]

Reaction Mechanism Overview

Caption: The two-stage mechanism for the synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for clarity, safety, and reproducibility. Every quantity and condition is selected to maximize yield and purity while ensuring operational safety.

Reagent and Materials Data

| Compound | CAS No. | Formula | MW ( g/mol ) | Properties |

| 3-Hexylaniline | 38409-58-4 | C₁₂H₁₉N | 177.29 | Liquid |

| This compound | 38409-59-5 | C₁₂H₁₇Br | 241.17 | Colorless liquid[1][10] |

| Hydrobromic Acid (48%) | 10035-10-6 | HBr | 80.91 | Corrosive liquid |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Toxic[11] |

| Copper(I) Bromide | 7787-70-4 | CuBr | 143.45 | Solid |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Flammable liquid |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |

Hazard Management and Safety Precautions

This reaction involves hazardous materials and requires strict adherence to safety protocols. It must be performed in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Reagent | Key Hazards | Handling Precautions |

| Hydrobromic Acid | Severe skin and eye burns, respiratory irritation. | Handle in a fume hood, avoid inhalation of vapors. |

| Sodium Nitrite | Strong oxidizer, toxic if swallowed, causes methemoglobinemia.[12][13][14] | Keep away from combustible materials.[12] Avoid ingestion and dust inhalation. |

| Aryl Diazonium Salts | Potentially explosive when isolated in a dry state. | Never isolate the intermediate. Use immediately in solution. |

| Diethyl Ether | Extremely flammable, forms explosive peroxides. | Use in a well-ventilated area away from ignition sources. |

Step-by-Step Synthesis Procedure

Part A: Preparation of the Diazonium Salt Solution (0–5 °C)

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-hexylaniline (e.g., 0.10 mol) in 48% hydrobromic acid (e.g., 0.30 mol).

-

Cool the vigorously stirred solution to 0 °C using an ice-salt bath. The temperature must be strictly maintained between 0 and 5 °C.[6]

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 25 mL) and cool the solution in an ice bath.

-

Using a dropping funnel, add the cold sodium nitrite solution dropwise to the aniline solution over 30-45 minutes. The addition must be slow enough to prevent the temperature from exceeding 5 °C and to control the evolution of any nitrogen oxide fumes.

-

After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution at 0–5 °C for an additional 20 minutes to ensure the reaction is complete.[6]

Part B: Copper-Catalyzed Sandmeyer Reaction

-

In a separate 500 mL flask, dissolve copper(I) bromide (e.g., 0.12 mol) in 48% hydrobromic acid (e.g., 0.15 mol). Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Part A to the copper(I) bromide solution.[15]

-

A robust evolution of nitrogen gas (effervescence) will be observed. Control the rate of addition to manage the foaming.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 50–60 °C for 45 minutes to ensure the complete decomposition of the diazonium salt, which is indicated by the cessation of gas evolution.[6]

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a 1 L separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).[6] The characteristic blue color of copper salts will remain in the aqueous layer.[16]

-

Combine the organic extracts and wash sequentially with 5% HCl (50 mL), 5% NaOH (2 x 50 mL) to remove any phenolic byproducts, and finally with saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The final product, this compound, can be purified by vacuum distillation or flash column chromatography on silica gel to achieve high purity (>98%).[15]

Experimental Workflow Diagram

Caption: A logical workflow for the synthesis process.

Pillar 3: Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show distinct signals corresponding to the aromatic protons (multiplets in the δ 7.0-7.5 ppm range), the benzylic methylene protons (a triplet around δ 2.6 ppm), several overlapping multiplets for the alkyl chain protons (δ 1.2-1.6 ppm), and a terminal methyl group (a triplet around δ 0.9 ppm).[17]

-

¹³C NMR Spectroscopy: Will confirm the presence of 12 distinct carbon environments.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Provides confirmation of purity and the molecular weight (m/z = 240/242, corresponding to the bromine isotopes).

By adhering to this detailed guide, researchers can confidently synthesize this compound with high yield and purity, enabling further progress in their respective fields of research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | 38409-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nj.gov [nj.gov]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

Introduction: The Strategic Role of 1-Bromo-3-hexylbenzene in Synthesis

An In-depth Technical Guide to 1-Bromo-3-hexylbenzene (CAS: 38409-59-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical intermediate is defined by its structural features and reactive potential. This compound (CAS No. 38409-59-5) has emerged as a significant building block due to its versatile bifunctional nature.[1] Its structure, comprising a stable aromatic core, a reactive bromine atom, and a lipophilic hexyl chain, offers a unique combination of properties. The bromine atom serves as a key functional handle for a multitude of transformations, most notably in the formation of carbon-carbon bonds through cross-coupling and organometallic reactions.[1] The hexyl group, in turn, imparts solubility in organic media and can be crucial for modulating the physical properties of target molecules, such as liquid crystals or biologically active compounds.

This guide provides a technical overview of this compound, focusing on its physicochemical properties, synthesis, core reactivity, and practical applications, with an emphasis on the mechanistic rationale behind its use in key synthetic protocols.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Physical Properties

The compound is a clear, colorless to nearly colorless liquid under standard conditions.[1] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38409-59-5 | [2][3] |

| Molecular Formula | C₁₂H₁₇Br | [2][4] |

| Molecular Weight | 241.17 g/mol | [2][5] |

| Appearance | Clear colorless to almost colorless liquid | [1][4] |

| Boiling Point | 90-98 °C @ 5 mmHg | [5] |

| Refractive Index | 1.5190-1.5240 @ 20 °C | [4] |

| Solubility | Insoluble in water; miscible with ethanol, acetone, toluene | [3][6] |

Spectroscopic Characterization

While specific spectra are best obtained on the material in use, the expected spectroscopic data provides a reliable fingerprint for this molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region) with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The hexyl chain will exhibit a series of aliphatic signals, including a triplet for the terminal methyl group (~δ 0.9 ppm) and multiplets for the methylene groups, with the benzylic CH₂ appearing as a triplet around δ 2.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four distinct signals in the aromatic region (δ 120-145 ppm), including one for the carbon atom bonded to bromine (C-Br) at a characteristic upfield shift (~δ 122 ppm). Six signals corresponding to the hexyl chain carbons will be observed in the aliphatic region (δ 14-36 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) moieties. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum (500-600 cm⁻¹).

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7] The predicted monoisotopic mass is 240.05136 Da.[2]

Synthesis and Purification

A common and logical approach to the synthesis of this compound involves the Friedel-Crafts acylation of benzene, followed by reduction and subsequent electrophilic bromination. This multi-step process allows for precise control over the substitution pattern.

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Friedel-Crafts and Bromination

-

Step 1: Synthesis of Hexanophenone. To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in an inert solvent like dichloromethane (DCM), add hexanoyl chloride (1.1 eq.) dropwise. Add benzene (1.0 eq.) to this mixture and allow the reaction to stir at room temperature for 2-4 hours. The reaction is quenched by pouring it slowly onto ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield hexanophenone.

-

Step 2: Synthesis of Hexylbenzene. The hexanophenone is reduced to hexylbenzene. For a Clemmensen reduction, the ketone is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. Alternatively, a Wolff-Kishner reduction using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent is effective.

-

Step 3: Bromination of Hexylbenzene. To a solution of hexylbenzene (1.0 eq.) in a non-polar solvent (e.g., CCl₄ or DCM) containing a catalytic amount of iron filings or iron(III) bromide (FeBr₃), add elemental bromine (Br₂, 1.0 eq.) dropwise in the dark. The alkyl group is an ortho-, para-director; however, steric hindrance from the hexyl group can favor para-substitution, and careful control of conditions is needed. To achieve the meta-product as desired (this compound), an alternative strategy might be required, such as brominating an acylbenzene and then performing the reduction. For the purpose of this guide, we assume the direct bromination of hexylbenzene, which will yield a mixture of isomers.

-

Purification: The crude product from the bromination step is a mixture of isomers. Purification is critical and is best achieved by fractional distillation under reduced pressure or by flash column chromatography on silica gel.[8][9]

Core Reactivity and Synthetic Applications

The synthetic power of this compound lies in the reactivity of the C-Br bond. Two of the most impactful transformations are the formation of Grignard reagents and participation in palladium-catalyzed Suzuki coupling.

Grignard Reagent Formation and Application

The conversion of the aryl bromide to a Grignard reagent transforms the electrophilic carbon of the C-Br bond into a potent carbon nucleophile, enabling the formation of new carbon-carbon bonds.[10]

Causality: This reaction requires a polar aprotic solvent like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.[11] Crucially, all reagents and glassware must be rigorously anhydrous, as Grignard reagents are strong bases and will be instantly quenched by protic sources like water.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H17Br | CID 563022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-n-hexylbenzene, 97+% | 38409-59-5 [chemicalbook.com]

- 4. 1-Bromo-3-n-hexylbenzene, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. CAS RN 38409-59-5 | Fisher Scientific [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

1-Bromo-3-hexylbenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-3-hexylbenzene: Synthesis, Properties, and Application in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 38409-59-5), a key chemical intermediate in organic synthesis and pharmaceutical development. The document details the compound's fundamental physicochemical properties, outlines a robust and regioselective synthetic strategy, and explores its core reactivity. A significant focus is placed on its application as a versatile building block in palladium-catalyzed cross-coupling reactions, underscored by a detailed experimental protocol for a Suzuki-Miyaura coupling. Safety, handling, and spectroscopic characterization are also thoroughly addressed to provide a complete resource for laboratory professionals.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a bromine atom and a hexyl group in a meta (1,3) orientation on a benzene ring. This substitution pattern makes it a valuable precursor for synthesizing complex molecules where this specific structural motif is required. Its physical state as a clear, colorless liquid simplifies handling and measurement in a laboratory setting.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇Br | [1][2] |

| Molecular Weight | 241.17 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 38409-59-5 | [1][2] |

| Synonyms | 3-Hexylbromobenzene | |

| Appearance | Clear, colorless liquid | [1] |

| Refractive Index | 1.5190-1.5240 (@ 20°C) | [1] |

| Purity (Typical) | ≥97.0% (by GC) | [1] |

| Canonical SMILES | CCCCCCC1=CC(=CC=C1)Br | [1][2] |

| InChIKey | HZUVRCRPECDFAT-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Rationale

Direct electrophilic bromination of hexylbenzene is synthetically challenging for producing the meta-isomer. The hexyl group is an activating, ortho, para-director, meaning direct bromination would predominantly yield 1-bromo-2-hexylbenzene and 1-bromo-4-hexylbenzene.[3][4] Therefore, a multi-step, regiocontrolled approach is necessary to ensure the desired 1,3-substitution pattern. The following three-step synthesis is a logical and field-proven strategy.

Caption: Regioselective synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene

The synthesis begins with the Friedel-Crafts acylation of benzene with hexanoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6] This reaction introduces a hexanoyl group onto the benzene ring, forming 1-phenylhexan-1-one. A key advantage of acylation over direct alkylation is that the acylium ion intermediate does not undergo carbocation rearrangements, and the product is deactivated towards further substitution, preventing polyacylation.[5][7]

Step 2: Meta-Directed Electrophilic Bromination

The acyl group (C=O) of 1-phenylhexan-1-one is a deactivating, meta-directing group.[3] This electronic property is now exploited to control the regioselectivity of bromination. Reacting 1-phenylhexan-1-one with bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) directs the incoming electrophile (Br⁺) to the meta position, yielding 1-(3-bromophenyl)hexan-1-one with high selectivity.

Step 3: Clemmensen Reduction of the Ketone

The final step is the reduction of the carbonyl group to a methylene (-CH₂-) group. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is highly effective for reducing aryl-alkyl ketones.[7][8] This reaction converts 1-(3-bromophenyl)hexan-1-one into the final target molecule, this compound, without affecting the aromatic ring or the carbon-bromine bond. The choice of the Clemmensen (acidic conditions) versus the Wolff-Kishner (basic conditions) reduction depends on the tolerance of other functional groups in the molecule.[9]

Spectroscopic Signature: Predicted NMR Data

Confirming the structure of the final product is paramount. While a publicly available experimental spectrum is sparse, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established substituent effects.

-

¹H NMR Spectroscopy: The aromatic region is expected to show four distinct signals corresponding to the four protons on the substituted ring. The proton between the two substituents (C2-H) will be the most deshielded. The protons on the hexyl chain will appear in the aliphatic region (approx. 0.8-2.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm and the benzylic protons (-CH₂-Ar) appearing as a triplet around 2.6 ppm.

-

¹³C NMR Spectroscopy: The carbon atom attached to the bromine (C1) will be significantly shifted to around 122-124 ppm. The other aromatic carbons will resonate in the 125-145 ppm range. The carbons of the hexyl chain will appear in the upfield region (approx. 14-36 ppm).[10]

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies almost exclusively in the reactivity of its carbon-bromine bond. As an aryl bromide, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[11] These reactions are fundamental in modern drug discovery and materials science for constructing complex molecular architectures from simpler building blocks.

Key applications include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl or aryl-alkyl structures.[12][13]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne compounds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, a powerful carbon nucleophile.

The hexyl group provides lipophilicity, which can be a desirable feature for modulating the pharmacokinetic properties (e.g., membrane permeability, solubility) of a potential drug candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, field-proven method for using this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology

Objective: To synthesize 3-hexyl-1,1'-biphenyl from this compound and phenylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

Triphenylphosphine [PPh₃] (0.04 equiv., 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

Toluene, Ethanol, and Deionized Water (degassed)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.[14]

-

Catalyst Addition: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.

-

Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Transfer: Add a degassed solvent mixture (e.g., Toluene:Ethanol:Water in a 5:2:2 ratio) to the flask via cannula or syringe, followed by the catalyst solution.[14]

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[14]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted in accordance with institutional safety protocols.

-

Hazard Identification: this compound is classified as causing skin irritation and serious eye irritation.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) before handling any chemical.

References

- 1. H26063.14 [thermofisher.com]

- 2. This compound | C12H17Br | CID 563022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrochemical Properties of 1-Bromo-3-hexylbenzene

This guide provides a comprehensive technical overview of the electrochemical properties of 1-Bromo-3-hexylbenzene, tailored for researchers, scientists, and professionals in drug development. By synthesizing established principles of aryl halide electrochemistry with practical insights, this document serves as a foundational resource for understanding and harnessing the electrochemical behavior of this versatile chemical intermediate.

Introduction to this compound

This compound (C12H17Br) is an aromatic compound featuring a hexyl chain and a bromine atom attached to a benzene ring.[1][2] Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry where the bromine atom can serve as a leaving group or a site for functionalization in cross-coupling reactions.[1] While its synthetic applications are well-documented, a deeper understanding of its electrochemical properties can unlock new pathways for synthesis and analysis.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C12H17Br | [2] |

| Molecular Weight | 241.17 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| CAS Number | 38409-59-5 | [3] |

| Purity | >98.0% (GC) | |

| Solubility | Insoluble in water; miscible with ethanol, acetone, toluene, methylene chloride | [3] |

Predicted Electrochemical Behavior

Direct experimental data on the electrochemical properties of this compound is not extensively available in public literature. However, based on the well-established electrochemical behavior of aryl halides, a predictive model of its reactivity can be constructed. The primary electrochemical process of interest for aryl halides is the reductive cleavage of the carbon-halogen bond.[4][5]

The electrochemical reduction of aryl halides can proceed through two primary mechanisms:

-

Direct Electron Transfer: The aryl halide molecule directly accepts an electron from the electrode surface, forming a radical anion. This is often followed by the cleavage of the carbon-bromine bond to yield an aryl radical and a bromide ion.

-

Mediated Electron Transfer: A redox mediator is first reduced at the electrode, which then transfers an electron to the aryl halide in the bulk solution.

The reduction potential of aryl halides is influenced by the nature of the halogen and the substituents on the aromatic ring. Aryl bromides are generally easier to reduce than aryl chlorides due to the weaker carbon-bromine bond. The presence of the electron-donating hexyl group at the meta position in this compound is expected to make the reduction slightly more difficult compared to unsubstituted bromobenzene.

The following diagram illustrates the general mechanism for the direct electrochemical reduction of an aryl halide:

Caption: Generalized mechanism for the direct electrochemical reduction of an aryl halide.

Experimental Protocol for Electrochemical Characterization

To empirically determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the preferred technique.[6] A detailed protocol for conducting this experiment is provided below.

Objective: To determine the reduction potential of this compound and to investigate the reversibility of the electron transfer process.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter Electrode: Platinum wire or graphite rod

-

This compound (high purity)

-

Anhydrous, aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Inert gas (Argon or Nitrogen) for deaeration

Experimental Workflow:

Caption: Workflow for the cyclic voltammetry analysis of this compound.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in a chosen aprotic solvent containing 0.1 M of the supporting electrolyte.

-

Deaeration: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly positioned and immersed.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the cyclic voltammetry parameters, including the initial potential, switching potential, and scan rate. For an initial scan, a range from 0 V to -2.5 V vs. SCE might be appropriate, with a scan rate of 100 mV/s.

-

Data Acquisition: Initiate the scan and record the resulting cyclic voltammogram.

-

Data Analysis: Analyze the voltammogram to identify the cathodic peak potential corresponding to the reduction of this compound. The absence of a corresponding anodic peak on the reverse scan would indicate an irreversible process, which is typical for the reductive cleavage of aryl halides.

-

Scan Rate Dependence: To further investigate the reaction mechanism, perform a series of cyclic voltammograms at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Potential Applications in Synthesis and Drug Development

The electrochemical properties of this compound can be leveraged in several ways:

-

Electro-organic Synthesis: The electrochemically generated aryl radical can participate in various synthetic transformations, such as C-C and C-heteroatom bond formation.[7] This approach offers a green alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions.[4]

-

Mechanistic Studies: Understanding the electron transfer properties can provide insights into the reaction mechanisms of metal-catalyzed cross-coupling reactions where redox processes are often involved.[8]

-

Analytical Applications: Electrochemical methods could be developed for the sensitive detection and quantification of this compound and related compounds in various matrices.

Conclusion

While direct experimental data for the electrochemical properties of this compound are sparse, a robust predictive framework can be established based on the extensive literature on aryl halide electrochemistry. The proposed experimental protocol provides a clear pathway for the empirical characterization of this compound. A thorough understanding of its electrochemical behavior will undoubtedly expand its utility as a versatile building block in both academic research and industrial applications, particularly in the realm of sustainable chemistry and pharmaceutical development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H17Br | CID 563022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-n-hexylbenzene, 97+% | 38409-59-5 [chemicalbook.com]

- 4. Electroreduction of Aryl Halides through Homo- and Heterogeneous Electron-Transfer Catalysis - ProQuest [proquest.com]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides through Electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1-Bromo-3-hexylbenzene

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 1-Bromo-3-hexylbenzene with a generic arylboronic acid. By delving into the mechanistic underpinnings of each experimental choice, from catalyst and ligand selection to the critical role of the base and solvent, this guide equips researchers with the necessary knowledge to not only replicate the described protocol but also to intelligently adapt it for their specific synthetic challenges.

Introduction: The Power and Elegance of the Suzuki Coupling

First reported by Akira Suzuki in 1979, the Suzuki coupling has become an indispensable tool for the synthesis of a wide array of organic compounds, including polyolefins, styrenes, and substituted biphenyls.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] The reaction's prominence in pharmaceutical and materials science stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron compounds, which are generally less toxic and more stable than many other organometallic reagents.[3][4][5]

The general transformation involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][6] This application note will focus on the use of this compound, an aryl bromide, as a representative substrate. The hexyl group introduces lipophilicity, a common feature in drug candidates, making this a relevant model system for medicinal chemistry applications.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the Suzuki coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The catalytic cycle, centered around a palladium catalyst, is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Oxidative Addition

The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species. This step involves the cleavage of the carbon-bromine bond and the formation of a new Pd(II) complex.[7] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][6] Aryl bromides, like our substrate, offer a good balance of reactivity and stability.

Transmetalation

This is arguably the most intricate step of the cycle and is where the base plays a crucial role.[1] The organoboron reagent (arylboronic acid) is activated by the base to form a more nucleophilic boronate species.[1][4][8][9] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide. The exact mechanism of this transfer is still a subject of research, but it is a pivotal C-C bond-forming precursor step.[3]

Reductive Elimination

In the final step, the two organic moieties on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

Figure 1: The Suzuki-Miyaura catalytic cycle.

Key Reagents and Their Roles: A Scientist's Perspective

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of each component. This section provides an in-depth analysis of the critical reagents and the rationale behind their selection.

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligand(s) is arguably the most critical parameter in a Suzuki coupling.[11] While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they often require the addition of a supporting ligand.[4] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role: they stabilize the palladium catalyst, modulate its reactivity, and influence the substrate scope.[2][3]

-

For routine couplings of aryl bromides, traditional phosphine ligands like triphenylphosphine (PPh₃) in the form of Pd(PPh₃)₄ can be sufficient.

-

For more challenging substrates, including sterically hindered or electron-rich aryl bromides, more sophisticated ligands are often necessary. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective, often allowing for lower catalyst loadings and milder reaction conditions.[11][12][13]

The Indispensable Role of the Base

The base is a non-negotiable component of the Suzuki coupling.[3] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation.[1][4][8][9] The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include:

-

Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃

-

Phosphates: K₃PO₄

-

Hydroxides: NaOH, KOH

-

Fluorides: KF

The strength and nature of the base should be matched to the specific substrates and catalyst system. For instance, strong bases like hydroxides might not be suitable for substrates with base-sensitive functional groups.[1] Cesium carbonate is often a good choice for challenging couplings due to its high solubility in organic solvents.

Solvent Systems: More Than Just a Medium

The solvent plays a more complex role than simply dissolving the reactants. It can influence catalyst stability, solubility of the base, and even the reaction mechanism itself.[14][15][16] Common solvents for Suzuki couplings include:

Often, a mixture of an organic solvent and water is employed.[10] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, the role of the solvent can be nuanced, with some polar aprotic solvents influencing the selectivity of the reaction.[14][15]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization may be required for different coupling partners.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | C₁₂H₁₇Br | 241.17 | 1.0 | 1.0 |

| Arylboronic Acid | ArB(OH)₂ | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - |

| Water | H₂O | 18.02 | - | - |

Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki coupling.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).[17]

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[7][17][18][19]

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure proper degassing; use a fresh bottle of catalyst. |

| Insufficiently strong base | Try a stronger base like K₃PO₄ or Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature. | |

| Formation of homocoupling byproducts | Oxygen contamination | Improve degassing procedure. |

| Catalyst decomposition | Use a more robust ligand; lower the reaction temperature if possible. | |

| Protodeborylation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and a non-protic base if necessary. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and the specific roles of each reagent, researchers can effectively apply this methodology to a wide range of synthetic challenges. The protocol provided for the coupling of this compound serves as a solid foundation for further exploration and optimization in the pursuit of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. rsc.org [rsc.org]

Application Notes & Protocols: Heck Reaction Conditions for 1-Bromo-3-hexylbenzene

Abstract

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, offers a versatile method for constructing substituted alkenes with high stereoselectivity.[1][4] This guide provides an in-depth analysis and a detailed experimental protocol for the Heck reaction of 1-Bromo-3-hexylbenzene, a representative electron-rich aryl bromide. We will explore the mechanistic underpinnings of the reaction, dissect the critical roles of the catalyst, ligands, base, and solvent, and present a validated, step-by-step procedure for researchers, scientists, and drug development professionals.

Mechanistic Framework: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Heck reaction. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which can be broken down into four key stages.[2][4][5]

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[1][3][4] This is often the rate-determining step, particularly for less reactive aryl bromides.[3] The presence of the electron-donating hexyl group on the benzene ring can make this step more challenging compared to electron-deficient aryl halides.

-

Alkene Coordination & Migratory Insertion: The resulting Aryl-Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[3][4][6]

-

β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the adjacent carbon must be eliminated. This syn β-hydride elimination step forms the substituted alkene product and a hydrido-palladium(II) species.[4][5][6] This step is typically rapid and governs the stereoselectivity of the reaction, strongly favoring the formation of the more stable trans (E) isomer.[3][7]

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen halide (HBr) generated and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Visualizing the Catalytic Cycle

Figure 1: The Catalytic Cycle of the Mizoroki-Heck Reaction. This diagram outlines the key steps from catalyst activation to product formation.

Critical Parameters for Success with this compound

The choice of reagents and conditions is crucial for achieving high yields and selectivity, especially with an electron-rich aryl bromide like this compound.

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst.[1][4] It is reduced in situ to the active Pd(0) species by various reagents in the mixture, including phosphine ligands, amines, or the alkene itself.[6][8] Other options include PdCl₂, Pd₂(dba)₃, and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][9]

-

Ligands: Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and modulating its reactivity.

-

Phosphine Ligands: For aryl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often effective.[9] Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (P(t-Bu)₃), can significantly enhance the rate of oxidative addition for less reactive aryl halides and allow for milder reaction conditions.[8][10][11]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability and catalytic activity, making them suitable for challenging couplings.[7][12]

-

-

Base: A stoichiometric amount of base is essential to neutralize the HBr formed during the catalytic cycle.[9]

-

Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used.[1][4]

-

Inorganic Bases: Solid bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc) are also highly effective and are common in many protocols.[4][9]

-

-

Solvent: The solvent must be able to dissolve the reactants and remain stable at the required reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and acetonitrile (MeCN) are standard choices. Toluene is also a viable option.

-

Temperature: Heck reactions often require elevated temperatures, typically ranging from 80 to 140 °C, to drive the reaction to completion, especially with aryl bromides.[12][13]

Comparative Reaction Conditions

To provide a practical starting point for optimization, the following table summarizes typical conditions used for the Heck reaction of various aryl bromides.

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 95 | [13] |

| 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 92 | [13] |

| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 88 | [13] |

| Various Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | Phosphine-Imidazolium Salt (0.5) | Cs₂CO₃ (2) | Dioxane | 110 | 85-98 | [14] |

| 1-Bromo-4-nitrobenzene | n-Butyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile | 80 | 95 | N/A |

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.

Materials & Reagents:

-

This compound (1.0 mmol, 241.16 mg)

-

n-Butyl acrylate (1.2 mmol, 1.2 equiv, 172 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%, 4.5 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%, 12.2 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv, 209 µL)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (for workup)

-

Saturated brine solution (for workup)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Heck reaction.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (241 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5-10 minutes until the solids dissolve. Subsequently, add triethylamine (209 µL, 1.5 mmol) and n-butyl acrylate (172 µL, 1.2 mmol) via syringe.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with saturated brine solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% ethyl acetate in hexanes), to yield the pure product, butyl (E)-3-(3-hexylphenyl)acrylate.

Troubleshooting and Final Considerations

-

Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure strictly anaerobic and anhydrous conditions. Increasing the temperature or adding a fresh portion of the catalyst might be necessary. The choice of a more robust ligand, like P(t-Bu)₃ or an NHC, could also improve results.[11]

-

Formation of Side Products: The formation of reduced arene (hexylbenzene) or isomerized alkenes can sometimes be observed. This may indicate issues with the β-hydride elimination step or competing reaction pathways.[15] Adjusting the base or solvent system can sometimes mitigate these side reactions.

-

Substrate Scope: This protocol serves as a robust starting point. The optimal conditions may vary depending on the specific alkene partner used. Electron-deficient alkenes like acrylates and styrenes are generally excellent substrates.[1]

By carefully considering the mechanistic principles and systematically optimizing the key reaction parameters, researchers can successfully apply the Mizoroki-Heck reaction to substrates like this compound for the efficient synthesis of valuable chemical entities.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. byjus.com [byjus.com]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols: Buchwald-Hartwright Amination of 1-Bromo-3-hexylbenzene

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[1][3] This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 1-Bromo-3-hexylbenzene, a representative electron-neutral aryl bromide. The document is intended for researchers, scientists, and drug development professionals seeking to implement this transformative methodology. We will delve into the mechanistic underpinnings of the reaction, offer insights into the critical selection of catalysts, ligands, and bases, and provide a step-by-step procedure for successful execution, purification, and analysis.

Introduction: The Significance of C-N Bond Formation

The construction of C(sp²)–N bonds is a fundamental transformation in organic synthesis. Traditional methods for forging these bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often require harsh reaction conditions, exhibit limited substrate scope, and possess poor functional group tolerance.[1][3] The advent of the Buchwald-Hartwig amination in the mid-1990s provided a milder and more general alternative, dramatically expanding the synthetic chemist's toolkit.[1][4] The reaction facilitates the coupling of a wide array of aryl halides and pseudohalides with diverse nitrogen nucleophiles, including primary and secondary amines, amides, and even ammonia equivalents.[1][3][5]

The reaction's versatility and reliability have cemented its status as an indispensable tool in both academic research and industrial-scale pharmaceutical manufacturing.[3][6] This guide will focus on a practical application: the amination of this compound. This substrate serves as an excellent model system, as its electronic and steric properties are representative of a broad class of aryl bromides encountered in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][2][7] The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of this compound. This step forms a Pd(II) intermediate.[1][2][7]

-

Ligand Substitution/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand or the halide.[8]

-

Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent system.[9][10][11]

-

Reductive Elimination: This is the product-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[1][2][7]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol details the coupling of this compound with a generic secondary amine (e.g., morpholine) as a representative example. The principles and procedures can be adapted for other amines with appropriate modifications.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Commercially Available | --- |

| Secondary Amine (e.g., Morpholine) | >99% | Commercially Available | Should be freshly distilled if purity is a concern. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precatalyst.[12] |

| XPhos | >98% | Commercially Available | A bulky, electron-rich phosphine ligand.[6] |

| Sodium tert-butoxide (NaOtBu) | >97% | Commercially Available | Strong, non-nucleophilic base. Handle in a glovebox.[13] |

| Toluene | Anhydrous | Commercially Available | Common solvent for this reaction.[13][14] |

| Diethyl Ether | Anhydrous | Commercially Available | For workup. |

| Saturated aq. NaCl (Brine) | --- | Prepared in-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |

| Celite® | --- | Commercially Available | For filtration. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen line)

-

Heating mantle or oil bath with temperature control

-

Glovebox (recommended for handling NaOtBu)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Step-by-Step Procedure

Diagram: Experimental Workflow

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

-

Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction. This is crucial as the active Pd(0) species is oxygen-sensitive.[13][15]

-

Reagent Addition: In a glovebox, weigh and add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction flask. If a glovebox is unavailable, weigh the base quickly in the air and add it to the flask under a strong flow of inert gas. To the same flask, add Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Solvent and Substrate Addition: Remove the flask from the glovebox (if used) and place it under a positive pressure of inert gas. Add anhydrous toluene (5 mL) via syringe. Begin stirring the suspension. Add this compound (1.0 mmol, 1.0 equiv) followed by the secondary amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. The reaction mixture will typically turn from a light suspension to a darker, more homogeneous solution.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Quench the reaction by adding diethyl ether (20 mL) and then slowly adding water (10 mL).

-

Filtration and Extraction: Filter the biphasic mixture through a pad of Celite® to remove insoluble palladium species and salts.[16] Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a dark oil. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Key Considerations and Optimization

Catalyst and Ligand Selection

The choice of palladium precursor and phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig amination.[12]

-

Palladium Precursor: While Pd(OAc)₂ is a common and cost-effective choice, pre-catalysts such as those developed by the Buchwald group (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility by ensuring the efficient in-situ generation of the active Pd(0) species.[17]

-

Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For aryl bromides, bulky and electron-rich dialkylbiarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often highly effective.[1][17] These ligands facilitate both the oxidative addition and the final reductive elimination steps.[18]

The Role of the Base

The base is essential for the deprotonation of the amine after it coordinates to the palladium center.[9][11]

-

Strength: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common choice for many applications.[13]

-

Compatibility: For substrates containing base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.[2][13]

Solvent Effects

The solvent influences the solubility of the reagents and the stability of the catalytic intermediates.[9][19][20]

-

Common Solvents: Aprotic, nonpolar to moderately polar solvents such as toluene, dioxane, and THF are widely used.[13][14] Toluene is often a preferred choice due to its high boiling point and ability to azeotropically remove traces of water.[20]

-

Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF can be employed, but they can sometimes lead to the formation of overly stable catalyst-base complexes, inhibiting the reaction.[10]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxygen exposure). | Ensure rigorous inert atmosphere techniques. Consider using a pre-catalyst for more reliable generation of active Pd(0).[13] |

| Insufficient reaction temperature. | Cautiously increase the temperature in 10 °C increments. | |

| Side Reactions (e.g., Hydrodehalogenation) | The bromine atom is replaced by hydrogen. | Optimize the base; a weaker or less hindered base may help. Lowering the reaction temperature can also minimize this side reaction.[13] |

| Difficulty in Purification | Residual catalyst and ligand byproducts. | Filtration through Celite® is crucial. If phosphine oxides are problematic, consider an acidic wash during the workup to protonate and extract them.[16] |

Safety Precautions

-

Palladium Compounds: While generally of low toxicity, palladium salts and complexes should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric in their finely divided state. Handle under an inert atmosphere.

-

Sodium tert-butoxide: This is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a strong inert gas flow. Avoid contact with skin and eyes.

-

Solvents: Toluene and diethyl ether are flammable. Work in a fume hood and away from ignition sources.

Conclusion

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of aryl amines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can reliably and efficiently construct C-N bonds in a wide range of molecular contexts. The protocol provided for the amination of this compound serves as a solid foundation for applying this powerful transformation to more complex and challenging substrates in academic and industrial research.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. benchchem.com [benchchem.com]

- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald/Hartwig amination | VIPEr [ionicviper.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Formation of 3-Hexylphenylmagnesium Bromide from 1-Bromo-3-hexylbenzene

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 3-hexylphenylmagnesium bromide, from 1-bromo-3-hexylbenzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the underlying principles of Grignard reagent formation, offering detailed, field-proven protocols, and robust troubleshooting advice. Emphasis is placed on ensuring experimental success through a deep understanding of reaction parameters, safety protocols, and reagent characterization.

Introduction: The Significance of Aryl Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of organic synthesis, renowned for their potent nucleophilicity which enables the formation of new carbon-carbon bonds.[1][2] Aryl Grignard reagents, such as the one derived from this compound, are particularly valuable in the pharmaceutical industry for constructing complex molecular architectures found in many therapeutic agents.[3] The hexyl group on the benzene ring provides lipophilicity, a key property influencing the pharmacokinetic profile of drug candidates.

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][4] This process, while conceptually straightforward, is highly sensitive to experimental conditions. The presence of moisture or protic solvents will rapidly quench the Grignard reagent as it forms.[5][6][7] Furthermore, the magnesium surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4][8] Therefore, careful attention to anhydrous conditions and magnesium activation is paramount for a successful synthesis.

Mechanistic Insights and Critical Parameters

The formation of a Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal.[1][9] An electron is transferred from the magnesium to the antibonding orbital of the carbon-bromine bond in this compound, leading to the formation of a radical anion that subsequently fragments into an aryl radical and a bromide anion. The aryl radical then reacts with the magnesium radical cation to form the organomagnesium species.

The Pivotal Role of Solvent

The choice of solvent is critical for the successful formation and stabilization of the Grignard reagent. Ethereal solvents are indispensable for several reasons:

-